molecular formula C15H18N2O4S B2675744 (Benzyloxy)methanimidamide 4-methylbenzene-1-sulfonic acid CAS No. 113711-61-8

(Benzyloxy)methanimidamide 4-methylbenzene-1-sulfonic acid

Cat. No.: B2675744
CAS No.: 113711-61-8
M. Wt: 322.38
InChI Key: FBMROMJPIDIEBQ-UHFFFAOYSA-N
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Description

(Benzyloxy)methanimidamide 4-methylbenzene-1-sulfonic acid is a chemical compound with the molecular formula C15H18N2O4S and a molecular weight of 322.38 g/mol . This compound is known for its unique structure, which combines a benzyloxy group, a methanimidamide group, and a 4-methylbenzene-1-sulfonic acid group. It is used in various chemical applications due to its versatile properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Benzyloxy)methanimidamide 4-methylbenzene-1-sulfonic acid typically involves the reaction of benzyloxyamine with 4-methylbenzenesulfonyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then stirred at room temperature for several hours until the reaction is complete. The product is isolated by filtration and purified by recrystallization from an appropriate solvent .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(Benzyloxy)methanimidamide 4-methylbenzene-1-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

  • (Benzyloxy)methanimidamide 4-chlorobenzene-1-sulfonic acid
  • (Benzyloxy)methanimidamide 4-nitrobenzene-1-sulfonic acid
  • (Benzyloxy)methanimidamide 4-methoxybenzene-1-sulfonic acid

Uniqueness

(Benzyloxy)methanimidamide 4-methylbenzene-1-sulfonic acid is unique due to the presence of the 4-methyl group, which can influence its chemical reactivity and biological activity. The methyl group can enhance the compound’s lipophilicity, leading to better membrane permeability and bioavailability . Additionally, the 4-methyl group can affect the compound’s binding affinity to molecular targets, making it a valuable compound in drug design and development .

Properties

IUPAC Name

benzyl carbamimidate;4-methylbenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O.C7H8O3S/c9-8(10)11-6-7-4-2-1-3-5-7;1-6-2-4-7(5-3-6)11(8,9)10/h1-5H,6H2,(H3,9,10);2-5H,1H3,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBMROMJPIDIEBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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